molecular formula C15H21N3 B13151772 3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine

3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B13151772
M. Wt: 243.35 g/mol
InChI Key: HEXSZGIIILRISP-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine is a chemical compound with a complex structure that includes a pyrazole ring substituted with tert-butyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of tert-butyl hydrazine with a suitable precursor, such as 3,5-dimethylbenzaldehyde, under controlled conditions. The reaction is often carried out in the presence of a base like potassium carbonate and a solvent such as ethyl acetate. The mixture is refluxed to facilitate the formation of the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.

Scientific Research Applications

3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and dimethylphenyl groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

5-tert-butyl-2-(3,5-dimethylphenyl)pyrazol-3-amine

InChI

InChI=1S/C15H21N3/c1-10-6-11(2)8-12(7-10)18-14(16)9-13(17-18)15(3,4)5/h6-9H,16H2,1-5H3

InChI Key

HEXSZGIIILRISP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=N2)C(C)(C)C)N)C

Origin of Product

United States

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